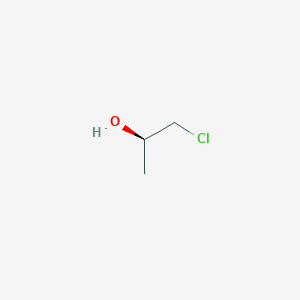

(R)-1-Chloro-2-propanol

Description

Properties

IUPAC Name |

(2R)-1-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSGNJTASLUOY-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19141-39-0 | |

| Record name | 19141-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Preparation of R 1 Chloro 2 Propanol

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic routes are highly effective for producing enantiomerically pure halohydrins. These methods primarily involve the kinetic resolution of racemic mixtures using enzymes, most notably lipases, or the direct asymmetric reduction of prochiral ketones catalyzed by dehydrogenases.

Kinetic resolution is a widely applied technique where an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted, slower-reacting enantiomer and the product, both in high enantiomeric purity. Lipase-catalyzed transesterification is a common and efficient method for the kinetic resolution of racemic alcohols like 1-chloro-2-propanol (B90593) and its derivatives. rsc.org

In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic alcohol using an acyl donor, such as an enol ester. This leaves the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. The efficiency of this resolution depends on several factors, including the choice of enzyme, solvent, and reaction conditions.

Kinetic Resolution of Racemic 1-Chloro-2-propanol Analogues

Lipase-Catalyzed Transesterification for Enantioselective Resolution

Application of Immobilized Pseudomonas cepacia Lipase

Immobilization of enzymes is a key strategy to enhance their stability, activity, and reusability, which is crucial for industrial applications. researchgate.net Pseudomonas cepacia lipase (PCL), also known as Burkholderia cepacia lipase, has demonstrated excellent performance in the kinetic resolution of halohydrins. researchgate.net

In one study, PCL was immobilized on the inner wall of a bioreactor for the resolution of racemic (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol. sciencepublishinggroup.com This immobilized system showed a catalytic activity approximately 10 times greater than the native, free enzyme. sciencepublishinggroup.com The use of immobilized PCL in a transesterification reaction with vinyl acetate (B1210297) as the acyl donor achieved a high enantioselectivity (E-value) of 110. sciencepublishinggroup.com Furthermore, the immobilized enzyme could be easily reactivated by adding water and shaking, restoring activity that was lost after repeated use in organic media. sciencepublishinggroup.com

Optimization of Reaction Conditions (e.g., ultrasound irradiation, enzyme type, solvent, acyl donor, temperature, substrate molar ratio)

To maximize the efficiency of lipase-catalyzed kinetic resolutions, various reaction parameters must be carefully optimized. rsc.orgresearchgate.net Key factors include:

Enzyme Type : The choice of lipase is critical, as different enzymes exhibit varying levels of activity and enantioselectivity for a specific substrate. mdpi.com Lipases from Pseudomonas sp. (PSL), Pseudomonas aeruginosa (PAL), and Candida antarctica Lipase B (CALB) are frequently used for resolving chlorohydrin analogues. researchgate.netmdpi.commdpi.com In a study on the resolution of (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol, PSL was identified as the most effective enzyme. mdpi.com

Ultrasound Irradiation : A significant enhancement in both reaction rate and enantioselectivity can be achieved by applying ultrasound irradiation. mdpi.comnih.gov Compared to conventional mechanical shaking, ultrasound dramatically increases the enzyme's activity, which is a major advantage in overcoming the typically slow reaction rates that can limit industrial-scale production. mdpi.com

Solvent : The organic solvent used as the reaction medium can influence both enzyme activity and enantioselectivity. mdpi.com Studies have investigated various solvents, including hexane, toluene (B28343), and ionic liquids, to find the optimal medium for the reaction. rsc.orgresearchgate.netmdpi.com For instance, a mixture of toluene and the ionic liquid [BMIM][BF4] was found to be an effective medium for the resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol. researchgate.net

Acyl Donor : The nature of the acyl donor is another crucial parameter. Vinyl esters, such as vinyl acetate and vinyl propionate, are often preferred because they lead to an irreversible transesterification reaction. rsc.orgmdpi.com

Temperature and Substrate Molar Ratio : Optimizing the reaction temperature and the molar ratio of the substrate to the acyl donor is essential for achieving high conversion and enantioselectivity. researchgate.netmdpi.com For the resolution of (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol under ultrasound, the optimal temperature range was found to be 45 to 60 °C. mdpi.com

The table below summarizes the optimization of various parameters for the kinetic resolution of a racemic chlorohydrin analogue.

Table 1: Optimization of Lipase-Catalyzed Kinetic Resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol

| Parameter | Optimal Condition | Result |

| Enzyme | Pseudomonas aeruginosa MTCC 5113 lipase (PAL) | Best conversion and enantioselectivity among tested lipases. researchgate.net |

| Solvent | Toluene:[BMIM][BF4] (70:30 mixture) | Provided a suitable medium for the reaction. researchgate.net |

| Substrate Conc. | 30 mM | Optimal concentration for the reaction. researchgate.net |

| Enzyme Conc. | 30 mg/mL | Effective enzyme loading for the resolution. researchgate.net |

| Acyl Donor | Vinyl acetate | Served as an efficient acylating agent. researchgate.net |

| Temperature | 30 °C | Optimal temperature for the enzymatic activity. researchgate.net |

| Time | 18 hours | Reaction time to achieve high conversion and ee. researchgate.net |

Enantioselectivity and Reaction Rates in Biocatalytic Processes

The success of a kinetic resolution is measured by the enantiomeric excess of the product (eeP) and the remaining substrate (eeS), the conversion rate (c), and the enantioselectivity or enantiomeric ratio (E-value). High E-values are indicative of a highly selective enzyme and are essential for an efficient resolution process.

In the lipase-catalyzed resolution of (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol, optimization of reaction conditions led to a conversion of 50.02%, with an enantiomeric excess of the product acetate ((S)-enantiomer) of 98.91% and an enantiomeric excess of the remaining alcohol ((R)-enantiomer) of 99%. researchgate.net

For the resolution of (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol using Pseudomonas sp. lipase under ultrasound irradiation, an excellent enzyme activity of 78.3 ± 3.2 μmol·g−1·min−1 and an E-value of 98 ± 6 were achieved. mdpi.comnih.gov

The following table presents results from various lipase-catalyzed kinetic resolutions of chlorohydrin analogues.

Table 2: Enantioselectivity and Conversion in Lipase-Catalyzed Resolutions

| Substrate | Lipase | Key Conditions | eeS (%) (R-alcohol) | eeP (%) (S-acetate) | Conversion (%) | E-Value | Reference |

| (RS)-1-chloro-3-(piperidin-1-yl)propan-2-ol | P. aeruginosa (PAL) | Toluene:[BMIM][BF4], 30°C | 99 | 98.9 | ~50 | High | researchgate.net |

| (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol | P. cepacia (PCL) | Immobilized, Vinyl acetate | - | - | - | 110 | sciencepublishinggroup.com |

| (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Pseudomonas sp. (PSL) | Ultrasound, Hexane, 45-60°C | - | - | - | 98 ± 6 | mdpi.com |

| rac-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | C. antarctica (CALB) | Acetonitrile, Vinyl butanoate | 99 | - | 38 | High | mdpi.com |

An alternative and highly efficient strategy for producing enantiopure halohydrins is the asymmetric reduction of a prochiral haloketone, such as 1-chloro-2-propanone. This method directly yields the desired enantiomerically pure alcohol and can theoretically achieve a 100% yield, overcoming the 50% yield limitation inherent in kinetic resolutions. nih.govacs.org

This transformation is typically catalyzed by alcohol dehydrogenases (ADHs), which exhibit remarkable chemo-, regio-, and stereoselectivity. nih.govresearchgate.net These enzymes transfer a hydride from a cofactor, such as NADPH, to the carbonyl group of the ketone. The stereochemical outcome is governed by the enzyme's structure, which directs the hydride attack to either the Re or Si face of the carbonyl, leading to the formation of the (S) or (R) alcohol, respectively. acs.org

Recent studies have focused on using ADHs, such as the one from Thermoanaerobacter pseudethanolicus (TeSADH), for the asymmetric reduction of various 2-haloacetophenones. nih.govacs.orgkaust.edu.sa By engineering the enzyme through site-directed mutagenesis, researchers can even invert the stereopreference of the catalyst to produce either the (R) or (S) alcohol from the same substrate. For example, specific mutants of TeSADH were able to produce either (R)- or (S)-2-halo-1-arylethanols with high enantiopurity, demonstrating the power of this approach for synthesizing specific chiral building blocks. nih.govkaust.edu.sa

Asymmetric Reduction of Prochiral Haloketones

Microbial Reduction of Chloroacetone (B47974) to Chiral 1-Chloro-2-propanol (e.g., Rhodotorula glutinis)

The microbial reduction of prochiral ketones is a well-established method for producing chiral alcohols. Various microorganisms are capable of reducing haloketones to their corresponding halohydrins through the action of alcohol dehydrogenases. oup.com The yeast Rhodotorula glutinis has been investigated for the asymmetric reduction of chloroacetone. oup.comresearchgate.net However, studies have shown that Rhodotorula glutinis asymmetrically reduces chloroacetone to produce the (S)-enantiomer, (S)-1-chloro-2-propanol, with high enantiomeric excess. oup.comresearchgate.net One study reported that Rhodotorula glutinis CCT 2182 mediates the reduction of substituted chloroacetophenones to the corresponding (S)-halohydrins. researchgate.net In contrast, another report indicated that Rhodotorula glutinis SC 16293 can produce the (R)-α-chlorohydrin from α-chloroketone with 100% enantiomeric excess (ee). researchgate.net

The process leverages the microorganism's inherent enzymatic machinery to achieve high stereoselectivity. ftb.com.hr The use of whole-cell biocatalysts is often preferred over isolated enzymes because they are less expensive, easier to handle, and possess efficient internal systems for regenerating necessary cofactors like NAD(P)H. researchgate.net

Characterization of NAD(P)H-Dependent Alcohol Dehydrogenase Enzymes

The key enzymes responsible for the microbial reduction of ketones are alcohol dehydrogenases (ADHs), which are oxidoreductases that catalyze the interconversion between alcohols and their corresponding aldehydes or ketones. nih.gov These enzymes typically require the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH) for the transfer of hydride ions. nih.gov

Studies on the yeast Rhodotorula glutinis have identified the presence of both NAD-dependent and NADP-dependent alcohol dehydrogenases. cdnsciencepub.com These enzymes were found to be distinct and could be separated by gel column electrophoresis. cdnsciencepub.com The NADP-dependent ADH was more resistant to thermal inactivation than the NAD-dependent enzyme. cdnsciencepub.com Characterization of their substrate profiles revealed differing activities towards alcohols of various chain lengths, highlighting their distinct catalytic properties. cdnsciencepub.com The enzyme responsible for the asymmetric reduction of chloroacetone in Rhodotorula glutinis has been identified as an NAD(P)H-dependent alcohol dehydrogenase. researchgate.net The stereochemical outcome of the reduction is governed by the enzyme's three-dimensional structure and the specific interactions within its active site. nih.gov

| Substrate Alcohol | Relative Activity of NAD-dependent ADH (%) | Relative Activity of NADP-dependent ADH (%) |

|---|---|---|

| Ethanol (B145695) | 100 | 14 |

| n-Propanol | 79 | 63 |

| n-Butanol | 49 | 100 |

| n-Amyl alcohol | 23 | 100 |

Data adapted from Woscinski, C. J., & McClary, D. O. (1973). Alcohol dehydrogenase activity in Rhodotorula glutinis. cdnsciencepub.com

Chemo-Enzymatic Routes to Specific Enantiomers of Pharmaceutical Intermediates

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and sustainable pathways to enantiopure compounds. mdpi.comrsc.org A common strategy for producing chiral chlorohydrins is the kinetic resolution of a racemic mixture using lipases. nih.gov

In this approach, a racemic chlorohydrin is subjected to enzymatic acylation, where one enantiomer is selectively converted to an ester, leaving the other enantiomer unreacted. mdpi.com For instance, the kinetic resolution of racemic 1-aryloxy-3-chloro-2-propanols using lipases like Amano PS-IM or lipase B from Candida antarctica (CALB) can yield the (R)-chlorohydrin with high enantiomeric excess (>99% ee). nih.govmdpi.com This enantiopure (R)-chlorohydrin is a key intermediate for synthesizing a range of (R)-(+)-β-blockers. nih.gov The unreacted (R)-alcohol can then be easily separated from the newly formed (S)-ester. mdpi.comntnu.no Various reaction parameters, such as the choice of enzyme, solvent, acyl donor, and temperature, are optimized to maximize both the conversion and the enantioselectivity of the process. mdpi.comresearchgate.net

| Lipase Source | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) |

|---|---|---|---|

| Pseudomonas aeruginosa (PAL) | 48 | 92 | 95 |

| Candida rugosa | 45 | 80 | 85 |

| Aspergillus niger | 35 | 65 | 70 |

Data represents a model transesterification reaction of a racemic chlorohydrin. Adapted from Kumar, V., & Mahajan, R. (2019). researchgate.net

Chemical Synthesis Approaches

Classical chemical synthesis provides direct and robust methods for preparing (R)-1-chloro-2-propanol, primarily through stereospecific reactions that control the configuration of the chiral center.

Stereospecific Ring-Opening Reactions

The ring-opening of chiral epoxides is a cornerstone of stereoselective synthesis, allowing for the creation of vicinal functional groups with defined stereochemistry.

The acid-catalyzed ring-opening of epoxides with hydrogen halides is a standard method for preparing halohydrins. libretexts.org The reaction of (S)-propylene oxide with hydrochloric acid proceeds via an Sₙ2-like mechanism. libretexts.org The protonated epoxide is attacked by the chloride nucleophile from the backside at the less sterically hindered carbon atom (C1). libretexts.org This backside attack results in an inversion of the stereochemical configuration at the reaction center. Consequently, the ring-opening of (S)-propylene oxide yields this compound as the major product. libretexts.orgchemicalbook.com

An alternative and effective chemical route to this compound involves the reduction of a suitable chiral precursor, (R)-epichlorohydrin. oup.com This method avoids the formation of regioisomers. The synthesis is performed by treating (R)-(−)-epichlorohydrin with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an inert solvent like dry tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20°C). oup.com The hydride attacks the unsubstituted carbon of the epoxide ring, leading to the formation of the desired this compound with retention of configuration at the chiral center. oup.com

Addition Reactions to Alkenes

Addition reactions involving alkenes represent a significant pathway for the synthesis of this compound. These reactions involve the breaking of the carbon-carbon double bond in an alkene and the addition of new atoms or groups.

Hydrochlorination of Allyl Alcohol

The synthesis of 1-chloro-2-propanol can be achieved through reactions involving allyl alcohol. One such method is the chlorination of allyl alcohol. ontosight.ai However, the direct hydrochlorination of allyl alcohol is less commonly cited for the specific synthesis of 1-chloro-2-propanol. A more prevalent method involves the reaction of propene with hypochlorous acid (HOCl), which is often generated in situ. quora.com

Reaction of Propene with Aqueous Chlorine

The reaction of propene with aqueous chlorine is a well-established method for producing 1-chloro-2-propanol, which is formed as the major product alongside a smaller amount of 1,2-dichloropropane. pdx.edupdx.edu In this reaction, chlorine gas is passed through a mixture of propene and water.

Reaction Data for Propene with Aqueous Chlorine

| Reactants | Products | Key Conditions |

| Propene, Chlorine, Water | 1-Chloro-2-propanol, 1,2-Dichloropropane | Aqueous solution |

The mechanism for the reaction of propene with aqueous chlorine proceeds through a key intermediate known as a bridged chloronium ion. pdx.edupdx.eduvaia.com The process begins with the electrophilic attack of the chlorine molecule on the propene double bond. vaia.com This interaction leads to the formation of a cyclic, three-membered chloronium ion intermediate, where the chlorine atom is bonded to both carbons of the original double bond and carries a positive charge. pdx.edujove.com This intermediate is then susceptible to nucleophilic attack.

The regioselectivity of the reaction is determined in the second step, where a nucleophile attacks the bridged chloronium ion. In an aqueous solution, water is the most abundant nucleophile. The attack of the water molecule follows Markovnikov's rule. pdx.edumsu.edubyjus.com According to this rule, the nucleophile (in this case, the oxygen from the water molecule) will preferentially attack the more substituted carbon of the bridged chloronium ion. pdx.edujove.comlibretexts.org This is because the more substituted carbon can better stabilize the partial positive charge that develops as the C-Cl bond breaks. pdx.edumsu.edu

The attack on the more substituted carbon of the propene-derived chloronium ion leads to the formation of an oxonium ion, which is then deprotonated by a water molecule to yield 1-chloro-2-propanol. jove.com The addition of the chlorine atom to the less substituted carbon and the hydroxyl group to the more substituted carbon is a classic example of Markovnikov orientation in halohydrin formation. byjus.commasterorganicchemistry.com

Reduction of Haloketones

The reduction of α-haloketones provides another synthetic route to halohydrins like this compound. This method involves the conversion of a carbonyl group to a hydroxyl group.

Reduction of Chloroacetone with Sodium Borohydride (B1222165)

A common method for preparing 1-chloro-2-propanol is the reduction of chloroacetone. Sodium borohydride (NaBH₄) is an effective reducing agent for this transformation. asm.org The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon of chloroacetone. Subsequent protonation of the resulting alkoxide yields 1-chloro-2-propanol. This method has been utilized to prepare racemic (±)-1-chloro-2-propanol. The reduction of chloroacetone to 1-chloro-2-propanol can also be catalyzed by certain microorganisms or over silica-supported noble metal catalysts. asm.orgsemanticscholar.orgresearchgate.net

Reduction of Chloroacetone

| Starting Material | Reducing Agent | Product |

| Chloroacetone | Sodium Borohydride (NaBH₄) | 1-Chloro-2-propanol |

Industrial Production Methodologies and Scalability

The industrial production of the chiral compound this compound is primarily achieved through enantioselective strategies that can be broadly categorized into two main approaches: the kinetic resolution of a racemic mixture of 1-chloro-2-propanol and direct asymmetric synthesis from prochiral precursors. The scalability of these methods is a critical factor, with significant research focused on enhancing efficiency, yield, and economic viability for large-scale manufacturing. Biocatalysis, utilizing enzymes such as lipases and dehalogenases, plays a pivotal role in many of these industrial methodologies due to its high enantioselectivity.

A significant pathway to enantiomerically pure this compound is through the kinetic resolution of its racemic form. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically an enzyme. The most common methods involve the enantioselective acylation or deacylation catalyzed by lipases, or dehalogenation by halohydrin dehalogenases.

Lipase-catalyzed kinetic resolution is a well-established method. In this process, a racemic mixture of 1-chloro-2-propanol is subjected to transesterification with an acyl donor, such as vinyl acetate, in the presence of a lipase. The lipase preferentially acylates the (S)-enantiomer, leaving the desired this compound unreacted. The resulting mixture of this compound and the acylated (S)-enantiomer can then be separated. A variety of lipases have been screened for this purpose, with lipases from Pseudomonas species often showing high activity and enantioselectivity. mdpi.comuj.edu.pl To improve scalability, research has focused on overcoming limitations like slow reaction rates. nih.gov One successful approach is the use of ultrasound irradiation, which can dramatically increase both enzyme activity and enantioselectivity by enhancing mass transport. mdpi.comnih.gov Immobilization of the lipase on solid supports is another key strategy for industrial application, as it facilitates catalyst recovery and reuse, reduces costs, and can improve enzyme stability. uj.edu.plsciencepublishinggroup.com

Halohydrin dehalogenases (HHDHs) offer an alternative and highly efficient route for kinetic resolution. These enzymes catalyze the stereoselective dehalogenation of one enantiomer of a racemic halohydrin. For instance, a sequential kinetic resolution process using a halohydrin dehalogenase from an alphaproteobacterium has been developed. researchgate.net Protein engineering has been instrumental in improving the enantioselectivity and stability of HHDHs, making them more suitable for industrial demands. researchgate.net

The table below summarizes findings from research on the enzymatic kinetic resolution for producing chiral chloropropanols.

Table 1: Enzymatic Kinetic Resolution for Chiral Chloropropanol (B1252657) Synthesis

| Enzyme Source | Substrate | Method | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas sp. lipase (PSL) | (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Enantioselective transesterification with ultrasound | Ultrasound irradiation significantly increased enzyme activity (78.3 ± 3.2 μmol·g⁻¹·min⁻¹) and enantioselectivity (E value: 98 ± 6). | nih.gov |

| Pseudomonas cepacia lipase (PCL) | (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Transesterification in an immobilized lipase bioreactor | Immobilization on the inner wall of a bioreactor proved to be a convenient method for continuous resolution. | sciencepublishinggroup.com |

| Alphaproteobacterium halohydrin dehalogenase (AbHHDH) | (R,S)-1-chloro-3-phenoxy-2-propanol | Sequential kinetic resolution | Developed a process for synthesizing the (S)-enantiomer with >99% ee and 30.7% yield, demonstrating the potential of HHDH. | researchgate.net |

Direct asymmetric synthesis provides a more direct route to this compound, potentially avoiding the 50% theoretical yield limit of kinetic resolution. One prominent method is the asymmetric reduction of the prochiral ketone, chloroacetone. This can be accomplished using engineered ketoreductases (KREDs), which are capable of producing the desired alcohol with high enantiomeric excess. The scalability of this approach is enhanced by using whole-cell biocatalysts that can regenerate the necessary cofactors (like NAD(P)H) in situ. tudelft.nl

Another important asymmetric synthesis route starts from a chiral building block. For example, this compound can be chemically synthesized by the reduction of commercially available (R)-(-)-epichlorohydrin. oup.com This method is straightforward and depends on the availability and cost of the chiral starting material. Similarly, industrial methods for producing the (S)-enantiomer often involve the reaction of (S)-propylene oxide with hydrogen chloride, suggesting a parallel scalable route for the (R)-isomer from (R)-propylene oxide.

Chemical Reactivity and Mechanistic Investigations of R 1 Chloro 2 Propanol

Substitution Reactions

The primary carbon atom bonded to the chlorine atom in (R)-1-chloro-2-propanol is the principal site for nucleophilic substitution reactions. The adjacent hydroxyl group can participate in these reactions, either as an intramolecular nucleophile or by influencing the reaction pathway.

Nucleophilic Substitution Pathways (SN2, SN1)

This compound is a primary alkyl halide. As such, its reactions with nucleophiles predominantly follow the SN2 (Substitution Nucleophilic Bimolecular) pathway. lumenlearning.com The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. lumenlearning.comulethbridge.ca This backside attack is favored for primary substrates due to minimal steric hindrance around the reaction center. blogspot.com

The alternative SN1 (Substitution Nucleophilic Unimolecular) mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary alkyl halides like this compound. masterorganicchemistry.comlibretexts.org Primary carbocations are highly unstable, making the activation energy for the SN1 pathway prohibitively high under most conditions. masterorganicchemistry.com Therefore, reactions typically proceed via the bimolecular SN2 mechanism, where the reaction rate is dependent on the concentration of both the substrate and the attacking nucleophile. lumenlearning.com

A hallmark of the SN2 reaction is the inversion of configuration at a chiral center, known as a Walden inversion. blogspot.com However, in the case of this compound, the nucleophilic attack occurs at the primary carbon (C-1), which is not a stereocenter. The chiral center is the adjacent carbon (C-2) bearing the hydroxyl group. Consequently, a standard SN2 reaction with an external nucleophile at C-1 proceeds without affecting the absolute configuration at C-2. The resulting product will retain the (R) configuration at the C-2 position.

In the presence of a base, this compound undergoes a rapid intramolecular nucleophilic substitution to form an epoxide. The base (e.g., hydroxide) deprotonates the secondary hydroxyl group, forming an alkoxide intermediate. This alkoxide then acts as an internal nucleophile, attacking the adjacent primary carbon bearing the chlorine atom in an intramolecular SN2 reaction. google.comwikipedia.org This process, known as the Williamson ether synthesis, results in the displacement of the chloride ion and the formation of a three-membered cyclic ether.

Given that the starting material is this compound, this intramolecular cyclization proceeds with retention of stereochemistry at the C-2 carbon, yielding (R)-propylene oxide. google.com This reaction is a key industrial route for the production of epoxides from chlorohydrins.

This compound can be converted into various nitrogen-containing compounds through nucleophilic substitution.

Synthesis of (R)-1-Amino-2-propanol: The reaction with ammonia (B1221849) (NH₃) as the nucleophile displaces the chloride to form the corresponding primary amine. To prevent further alkylation of the amine product, an excess of ammonia is typically used. savemyexams.com This SN2 reaction yields (R)-1-amino-2-propanol, preserving the stereochemistry at the C-2 center.

Synthesis of 1-Isopropylamino-2-propanol: Research has shown that the reaction of 1-chloro-2-propanol (B90593) with isopropylamine (B41738) gives 1-isopropylamino-2-propanol as the principal product. Studies indicate that this reaction proceeds primarily through an initial intramolecular cyclization to form a propylene (B89431) oxide intermediate. The epoxide is then opened by a subsequent nucleophilic attack from another molecule of isopropylamine to yield the final product.

The reaction of this compound with a cyanide salt, such as potassium cyanide (KCN), in an appropriate solvent like ethanol (B145695), results in the formation of a nitrile. savemyexams.comyoutube.com This is a classic SN2 reaction where the cyanide ion (CN⁻) acts as the nucleophile, attacking the primary carbon and displacing the chloride ion. youtube.comdocbrown.info

This reaction is synthetically useful as it extends the carbon chain by one carbon atom. savemyexams.com The product formed from this compound is (R)-1-cyano-2-propanol (also named (R)-3-hydroxybutanenitrile). The stereochemical configuration at the hydroxyl-bearing carbon is retained.

Comparative Reactivity Studies with Analogues (e.g., 2-chloroethanol (B45725), 2-chloro-1-propanol)

The reactivity of 1-chloro-2-propanol in base-catalyzed dehydrochlorination (epoxide formation) has been compared to its structural analogues, 2-chloroethanol and its isomer 2-chloro-1-propanol. Kinetic studies in aqueous sodium hydroxide (B78521) solutions have elucidated the relative reaction rates.

The rate of this reaction is influenced by both structural and electronic factors. The presence of a methyl group on the carbon bearing the hydroxyl group (as in 1-chloro-2-propanol) accelerates the reaction compared to 2-chloroethanol. Conversely, a methyl group on the carbon bearing the chlorine atom (as in 2-chloro-1-propanol) significantly increases the reaction rate.

Kinetic data from studies by Pihlaja et al. demonstrate these differences in reactivity. The base-catalyzed dehydrochlorination of 2-chloro-1-propanol is the fastest, followed by 1-chloro-2-propanol, with 2-chloroethanol being the slowest.

| Compound | Relative Rate (Hydroxide Ion-Catalyzed) | Relative Rate (Neutral Reaction) |

|---|---|---|

| 2-Chloroethanol | 1 | 1 |

| 1-Chloro-2-propanol | 9.3 | 1.4 |

| 2-Chloro-1-propanol | 24.6 | 6 |

Data sourced from Ketola et al., 1978. lumenlearning.com

The observed rate enhancement for the propanol (B110389) derivatives is attributed to the electron-donating inductive effect of the methyl group, which increases the nucleophilicity of the alkoxide in the intramolecular cyclization step.

Oxidation Reactions

The secondary alcohol group in this compound is susceptible to oxidation, yielding a ketone. This transformation is a key reaction for producing other chiral building blocks.

Conversion to (R)-1-Chloro-2-propanone

The oxidation of this compound leads to the formation of (R)-1-chloro-2-propanone. This reaction involves the conversion of the secondary alcohol functional group into a ketone. The process is a two-electron oxidation. The resulting ketone is stabilized by the electron-withdrawing effect of the adjacent chlorine atom. Various oxidizing agents can be employed to achieve this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity. In some biological systems, such as with the bacterium Rhodococcus sp., both enantiomers of 1-chloro-2-propanol can be oxidized to chloroacetone (B47974) (1-chloro-2-propanone). oup.com

| Reactant | Product | Reaction Type | Key Features |

|---|---|---|---|

| This compound | (R)-1-Chloro-2-propanone | Oxidation | Conversion of a secondary alcohol to a ketone. |

Retention of Stereochemical Integrity During Oxidation

A critical aspect of the oxidation of this compound is the fate of the stereocenter at the second carbon (C2). During the conversion of the alcohol to a ketone, the chiral center is destroyed as the carbon atom becomes sp² hybridized. However, the designation of the resulting product as (R)-1-chloro-2-propanone implies that the reaction proceeds from an enantiomerically pure or enriched starting material. Chemical oxidation processes are typically designed to have high fidelity, meaning they convert the (R)-alcohol specifically to the ketone without racemizing the starting material before the reaction occurs. This ensures that the chirality information is effectively transferred to subsequent synthetic steps if the ketone is used to create a new stereocenter.

Reduction Reactions

This compound can undergo reduction through various pathways, primarily involving the cleavage of the carbon-chlorine bond via hydrogenolysis.

Formation of Alcohol Derivatives (e.g., (R)-2-propanol)

The reduction of this compound can yield alcohol derivatives. A primary pathway for this is catalytic hydrogenolysis, which involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. In this case, the hydrogenolysis of this compound results in the formation of (R)-2-propanol. This reaction effectively removes the chlorine atom while preserving the stereochemistry at the alcohol-bearing carbon. This method is a key example of hydrodehalogenation, a process used for the detoxification of organohalogen compounds. researchgate.net

| Reactant | Product | Reaction Type | Typical Catalyst |

|---|---|---|---|

| This compound | (R)-2-propanol | Hydrogenolysis (Hydrodechlorination) | Palladium (Pd) based catalysts. researchgate.net |

Hydrogenolysis Pathways

Catalytic hydrogenolysis is a widely used method for the removal of halogen atoms from organic molecules. researchgate.net For chloroalkanes like this compound, palladium-based catalysts are particularly effective due to their optimal catalytic properties. researchgate.net The reaction is typically carried out in either the liquid or gas phase using molecular hydrogen (H₂) as the hydrogen source. The process involves the catalytic cleavage of the C-Cl bond and subsequent hydrogenation. The presence of a base is often crucial in liquid-phase reactions to neutralize the hydrochloric acid (HCl) formed, which can otherwise poison the catalyst. researchgate.net

Langmuir-Hinshelwood Mechanism on Pd Surfaces

The hydrogenolysis of halogenated compounds on palladium surfaces is often described by the Langmuir-Hinshelwood model. This mechanism proposes that the reaction occurs between reactants that are adsorbed onto the catalyst surface. researchgate.net The general steps for the hydrogenolysis of this compound according to this model are:

Adsorption of Reactants : Both this compound and molecular hydrogen (H₂) adsorb from the bulk phase onto active sites on the palladium catalyst surface.

Dissociation of Hydrogen : The adsorbed H₂ dissociates into hydrogen atoms on the palladium surface.

Surface Reaction : An adsorbed this compound molecule reacts with adsorbed hydrogen atoms. This involves the cleavage of the C-Cl bond and the formation of a C-H bond.

Desorption of Products : The final products, (R)-2-propanol and HCl, desorb from the catalyst surface back into the bulk phase, freeing up the active sites for the next catalytic cycle.

| Step | Description |

|---|---|

| 1. Adsorption | Reactants (this compound, H₂) bind to the Pd surface. |

| 2. H₂ Dissociation | Adsorbed H₂ splits into two adsorbed H atoms. |

| 3. Surface Reaction | Adsorbed this compound reacts with adsorbed H atoms. |

| 4. Desorption | Products ((R)-2-propanol, HCl) leave the Pd surface. |

Compound Index

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃H₇ClO |

| (R)-1-Chloro-2-propanone | C₃H₅ClO |

| Chloroacetone (1-Chloro-2-propanone) | C₃H₅ClO |

| (R)-2-propanol | C₃H₈O |

| Hydrogen | H₂ |

| Hydrochloric acid | HCl |

Functional Group Transformations of the Hydroxyl Group

Esterification for Chiral Solvent and Pheromone Precursor Synthesis

The esterification of the hydroxyl group in this compound is a significant transformation, particularly in the context of kinetic resolution and the synthesis of optically active compounds. Lipase-catalyzed transesterification is a widely employed method for resolving racemic mixtures of related chlorohydrins, a principle that is applicable to this compound. nih.govsciencepublishinggroup.comresearchgate.net

For instance, in the chemo-enzymatic synthesis of the beta-blocker (S)-propranolol, a key intermediate, (R)-1-chloro-3-(1-naphthyloxy)-2-propanol, is prepared through the enantioselective transesterification of the corresponding racemic alcohol. nih.govmdpi.com This process often utilizes a lipase (B570770), such as from Pseudomonas sp., and an acyl donor like vinyl acetate (B1210297). sciencepublishinggroup.commdpi.com The enzyme selectively catalyzes the esterification of one enantiomer, leaving the other unreacted, thus allowing for their separation. Research has shown that conditions such as the choice of enzyme, solvent, temperature, and the use of ultrasound irradiation can dramatically influence the reaction's efficiency and enantioselectivity. nih.govmdpi.com

This esterification methodology is also pertinent to the synthesis of chiral pheromone precursors. Many insect pheromones are chiral molecules where specific stereoisomers are biologically active. rsc.orgrsc.org The synthesis of these complex molecules often relies on the use of versatile chiral building blocks. Esterification is a common step in these synthetic routes. rsc.orgtandfonline.com While direct synthesis of a pheromone precursor from this compound via esterification is not extensively documented in the provided literature, its utility as a chiral intermediate makes it a plausible starting material for such syntheses. guidechem.com The resulting chiral esters can be further modified to construct the carbon skeletons of various pheromones. rsc.orgtandfonline.com

| Reaction Type | Reagent/Catalyst | Product Application | Reference |

| Esterification | Acetic anhydride | Chiral solvents | |

| Transesterification | Lipase, Acyl donor | Chiral precursors for pharmaceuticals | nih.govresearchgate.netmdpi.com |

| Esterification | Carboxylic acid/anhydride | Pheromone precursors | rsc.orgtandfonline.com |

Etherification for Surfactant Precursor Synthesis

The hydroxyl group of this compound can undergo etherification to produce precursors for surfactants. guidechem.com Surfactants are amphiphilic molecules, and by attaching a long hydrophobic alkyl chain to the hydrophilic chloropropanol (B1252657) headgroup via an ether linkage, it is possible to create these surface-active agents.

A relevant synthetic strategy involves the etherification of a similar molecule, 1,3-dichloro-2-propanol, with α-olefins to generate ether compounds that are precursors to sulfonate surfactants. google.com This process can be catalyzed by an acidic resin. The resulting alkyl 1,3-dichloropropyl ether can then be further reacted, for example, with sodium sulfite, to introduce the sulfonate group, yielding the final anionic surfactant. google.com Given the similar structure, this compound can be expected to undergo analogous etherification reactions with long-chain alcohols or alkyl halides to form chiral non-ionic or ionic surfactant precursors. The chirality of the headgroup, derived from this compound, could impart unique properties to the resulting surfactant, such as its self-assembly behavior and biodegradability.

| Reactant | Reaction | Product | Application | Reference |

| This compound, CH₃I, Ag₂O | Etherification | (S)-1-chloro-2-methoxypropane | Surfactant precursors | |

| 1,3-Dichloro-2-propanol, α-Olefin | Etherification | Alkyl 1,3-dichloropropyl ether | Precursor to sulfonate surfactants | google.com |

Elimination Reactions (E1, E2)

This compound, possessing a chlorine atom and adjacent hydrogen atoms, can undergo elimination reactions to form alkenes. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, depending on the reaction conditions. libretexts.orgmasterorganicchemistry.com

The E2 reaction is a one-step process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. msu.edu This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in

The E1 reaction , in contrast, is a two-step process. libretexts.org The first step, which is the rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. libretexts.orgiitk.ac.in In the second step, a weak base removes a proton from an adjacent carbon to form the double bond. libretexts.org The rate of the E1 reaction depends only on the concentration of the substrate. libretexts.org

Factors Influencing Elimination vs. Substitution

Elimination reactions often compete with nucleophilic substitution (SN1 and SN2) reactions. The outcome of the reaction of this compound with a nucleophile/base is determined by several factors. As a primary halide, the chlorine atom is on a carbon that is sterically accessible, which could favor SN2 reactions. However, the substrate is also a secondary alcohol. The competition between elimination and substitution is influenced by the following:

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor E2 elimination, whereas strong, unhindered nucleophiles tend to favor SN2 substitution. Weak bases/nucleophiles can lead to E1 and SN1 reactions, especially with substrates that can form stable carbocations. msu.eduiitk.ac.in

Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change. masterorganicchemistry.com

Solvent: Polar aprotic solvents favor SN2 and E2 reactions, while polar protic solvents, which can stabilize carbocation intermediates, favor SN1 and E1 pathways. libretexts.orgiitk.ac.in Using a solvent like pure ethanol encourages elimination, while the presence of water tends to promote substitution. masterorganicchemistry.com

Substrate Structure: this compound is a primary chloride. Primary alkyl halides generally favor SN2 reactions. However, the presence of the adjacent hydroxyl group can influence the reaction pathway. For instance, in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an intramolecular nucleophile to form an epoxide (an intramolecular SN2 reaction).

| Factor | Favors Elimination (E1/E2) | Favors Substitution (SN1/SN2) | Reference |

| Base | Strong, hindered base (E2) | Strong, unhindered nucleophile (SN2); Weak nucleophile (SN1) | msu.eduiitk.ac.in |

| Temperature | High | Low | masterorganicchemistry.com |

| Solvent | Less polar/ethanolic (E2); Polar protic (E1) | Polar aprotic (SN2); Polar protic (SN1) | libretexts.orgmasterorganicchemistry.comiitk.ac.in |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary (SN2); Tertiary > Secondary (SN1) | msu.edu |

Surface-Mediated Reactions and Decomposition

The interaction of this compound with metal surfaces can induce chemical transformations that are not readily achievable in solution-phase chemistry. These surface-mediated reactions are of fundamental interest in catalysis.

Reactions on Metal Surfaces (e.g., Cu(100), Ag(110))

While specific studies on this compound on Cu(100) and Ag(110) are not extensively detailed in the provided literature, the reactivity of similar halohydrins on these and other transition metal surfaces provides significant insight. The adsorption and reaction of halohydrins on metal surfaces are typically initiated by the cleavage of the carbon-halogen bond and/or the O-H bond. acs.orgacs.org

On an oxygen-covered Ag(110) surface, a related compound, 1-chloro-2-methyl-2-propanol (B146346), has been shown to react to form isobutylene (B52900) oxide. researchgate.net The reaction proceeds through a chloro-t-butoxide intermediate, with the cleavage of the C-Cl bond being a crucial step. The kinetics of this surface reaction are complex and depend on the oxygen coverage on the silver surface. At higher temperatures, the diffusion of species on the surface can become the rate-limiting step for product formation. researchgate.net

Studies of other halohydrins on Cu(100) have shown that the initial step is often the scission of the carbon-halogen bond. acs.org The resulting organic fragment can then undergo further reactions, such as β-hydride elimination or cyclization. For instance, the reaction of 3-chloro-1-propanol (B141029) on Cu(100) leads to various products, indicating complex reaction pathways involving the surface-bound intermediates. researchgate.net It is plausible that this compound on a Cu(100) surface would initially dehalogenate to form a surface-bound 2-hydroxypropyl species. This intermediate could then either desorb as propylene oxide via intramolecular cyclization or undergo further decomposition. On Ag(110), which is known for its selectivity in epoxidation reactions, the formation of (R)-propylene oxide would be a likely outcome, especially in the presence of surface oxygen. The interaction of hydrogen with the Ag(110) surface has also been studied, which is relevant as hydrogen is a common product in decomposition pathways. aps.org

| Compound | Surface | Key Observations | Reference |

| 1-Chloro-2-methyl-2-propanol | O/Ag(110) | Formation of isobutylene oxide via a chloro-alkoxide intermediate. | researchgate.net |

| Halohydrins | Rh(111) | Initial C-X and/or O-H bond scission. | acs.org |

| Alkyl Halides | Cu surfaces | Carbon-halogen bond dissociation. | acs.org |

| 3-Chloro-1-propanol | Cu(100) | Formation of multiple products from surface intermediate reactions. | researchgate.net |

C-Cl and C-OH Bond Scission Mechanisms on Surfaces

While direct experimental data for this compound is absent, research on similar molecules offers a predictive framework. For instance, the thermal chemistry of 1-chloro-2-methyl-2-propanol on a Nickel(100) single-crystal surface shows that the molecule adsorbs molecularly at low temperatures (100 K). As the temperature increases to around 180 K, a sequential scission of the C-Cl and O-H bonds is observed. researchgate.net This initial bond breaking is a crucial step that dictates subsequent reaction pathways. On copper surfaces, the dissociation rates of carbon-halogen bonds are influenced by the nature of the halogen and the structure of the alkyl chain, with C-Cl bonds being generally less reactive than C-Br or C-I bonds. acs.org The cleavage of these bonds typically leads to the formation of surface-bound alkyl and halide species.

Formation of Oxametallacycle Intermediates

A recurring theme in the surface chemistry of related chlorohydrins is the formation of oxametallacycle intermediates. These are cyclic structures where a carbon chain is bound to a metal atom via both a carbon and an oxygen atom. In the case of 1-chloro-2-methyl-2-propanol on Ni(100), the initial C-Cl and O-H bond scissions lead to the formation of a hydroxyalkyl intermediate which then converts to an oxametallacycle. researchgate.netacs.org This intermediate is pivotal, serving as a precursor to various products. acs.org The formation of such stable cyclic intermediates has also been observed in the reactions of other small epoxides and alcohols on metal surfaces, suggesting that this compound might follow a similar path to form a propylene-based oxametallacycle. acs.org

Influence of Oxygen Pre-coverage on Reaction Pathways

The presence of atomic oxygen on a metal surface can dramatically alter the reaction pathways of chlorohydrins. Studies on 1-chloro-2-methyl-2-propanol on an oxygen-pre-covered Silver(110) surface demonstrate that oxygen coverage strongly influences the cleavage of the C-Cl bond. researchgate.net At low oxygen coverages, C-Cl bond scission begins at 200 K. However, at higher oxygen coverages, the onset temperature for this bond cleavage is shifted significantly higher. researchgate.net This indicates that pre-adsorbed oxygen can passivate the surface or alter the electronic properties of the metal, thereby affecting the activation barriers for bond scission and subsequent reactions. This interaction is critical as it can steer the reaction towards different products; for example, on Ag(110), oxygen pre-coverage is essential for the formation of epoxides from chlorohydrins. researchgate.netresearchgate.net

While these findings from related molecules provide a valuable basis for hypothesis, the specific behavior of this compound on surfaces—and how its distinct chirality might influence enantioselective interactions and reaction kinetics—remains to be experimentally determined. Further research is required to elucidate the precise mechanisms and create a comprehensive picture of its surface chemistry.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Pharmaceutical Synthesis and Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry extensively utilizes (R)-1-Chloro-2-propanol as a starting material for the synthesis of various active pharmaceutical ingredients (APIs). guidechem.comlookchem.com Its defined stereochemistry is instrumental in producing drugs with high efficacy and reduced side effects. mdpi.comvulcanchem.com

Precursor for Beta-Blockers (e.g., (S)-Propranolol, (S)-Bisoprolol, (S)-Esmolol)

This compound is a key intermediate in the synthesis of the (S)-enantiomers of several beta-blockers, a class of drugs used to manage cardiovascular conditions. mdpi.comresearchgate.net The biological activity of these drugs predominantly resides in the (S)-isomer. mdpi.comresearchgate.net

(S)-Propranolol: The synthesis of (S)-Propranolol often involves the reaction of (R)-1-chloro-3-(1-naphthyloxy)-2-propanol, a derivative of this compound, with isopropylamine (B41738). mdpi.comresearchgate.net Chemoenzymatic methods, utilizing lipases for kinetic resolution, are employed to obtain the required enantiomerically pure intermediate. mdpi.comacs.org For instance, lipase-catalyzed kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol has been a focus of research to produce the (R)-enantiomer needed for the synthesis of (S)-Propranolol. mdpi.comresearchgate.netnih.gov

(S)-Bisoprolol: The synthesis of (S)-Bisoprolol can be achieved through a multi-step process starting from 4-(hydroxymethyl)phenol and 2-isopropoxyethan-1-ol. mdpi.com A key step involves the kinetic resolution of a racemic chlorohydrin, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, using lipase (B570770) B from Candida antarctica to yield the (R)-chlorohydrin with high enantiomeric purity. mdpi.comresearchgate.net This (R)-chlorohydrin is then reacted with isopropylamine to produce (S)-Bisoprolol. mdpi.com

(S)-Esmolol: The synthesis of the cardio-selective beta-blocker (S)-Esmolol also utilizes a chiral intermediate derived from this compound. ntnu.nocore.ac.uk A chemoenzymatic route involves the kinetic resolution of racemic methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. core.ac.ukresearchgate.net This resolution, often catalyzed by lipases, provides the enantiopure (R)-alcohol which is a precursor to (S)-Esmolol. core.ac.ukresearchgate.net

| Beta-Blocker | Key Chiral Intermediate Derived from this compound | General Synthesis Approach |

|---|---|---|

| (S)-Propranolol | (R)-1-Chloro-3-(1-naphthyloxy)-2-propanol | Kinetic resolution of the corresponding racemic chlorohydrin followed by reaction with isopropylamine. mdpi.comresearchgate.net |

| (S)-Bisoprolol | (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Enzymatic resolution of the racemic chlorohydrin to obtain the (R)-enantiomer, which is then converted to (S)-Bisoprolol. mdpi.comresearchgate.net |

| (S)-Esmolol | (R)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate | Chemoenzymatic synthesis involving kinetic resolution of the racemic precursor. ntnu.nocore.ac.ukresearchgate.net |

Synthesis of Chiral Antiviral Agents (e.g., (S)-1-Amino-3-chloro-2-propanol Hydrochloride)

This compound is a precursor in the synthesis of other chiral molecules with therapeutic potential. One such example is (S)-1-Amino-3-chloro-2-propanol hydrochloride, an important intermediate in the synthesis of the antibiotic linezolid. guidechem.com The synthesis can be achieved by reacting S-epichlorohydrin with benzylamine, followed by deprotection under acidic conditions. google.comgoogle.com

Development of Biologically Active Molecules

The utility of this compound extends to the broader development of various biologically active molecules. guidechem.com Its chiral nature allows for its incorporation into complex structures where specific stereochemistry is a prerequisite for biological function.

Agrochemical Production

In the agrochemical industry, this compound serves as a building block for the creation of pesticides and herbicides. guidechem.comlookchem.com The specific stereochemistry of the molecule can enhance the efficacy and selectivity of these agricultural products. lookchem.com

Surfactant Production

This compound is also utilized in the production of surfactants. guidechem.com The chemical properties of this compound allow for its incorporation into surfactant molecules, influencing their performance in various industrial and commercial applications.

Precursor to Polymer Monomers (e.g., Propylene (B89431) Oxide for Polyurethane Polyols)

This compound is an intermediate in the synthesis of propylene oxide. usbio.netsigmaaldrich.com Propylene oxide, in turn, is a key monomer used in the production of polyurethane polyols, which are essential components of polyurethanes. usbio.netsigmaaldrich.comnih.gov The chlorohydrin process, which involves the dehydrochlorination of propylene chlorohydrin (a mixture of 1-chloro-2-propanol (B90593) and 2-chloro-1-propanol), is a traditional route to propylene oxide. wikipedia.org

Spectroscopic and Computational Studies of R 1 Chloro 2 Propanol

Conformational Analysis

The three-dimensional structure and conformational preferences of (R)-1-chloro-2-propanol have been a subject of significant interest, explored through both theoretical calculations and spectroscopic methods.

The conformational isomerism of 1-chloro-2-propanol (B90593) has been analyzed using theoretical models and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org Studies have revealed that conformers where the chloro and hydroxyl groups are in a gauche orientation are significantly more prevalent. nih.govacs.org This preference for the gauche conformation is observed in both the gas phase and in solution, as determined by the analysis of coupling constants of the diastereotopic methylene (B1212753) hydrogens in NMR spectra. nih.govacs.org

The preference for the gauche conformation in molecules like 1,2-difluoroethane (B1293797) is a well-known phenomenon referred to as the gauche effect. chemeurope.com In the case of 1-chloro-2-propanol, this effect has been attributed primarily to hyperconjugation. nih.govacs.org Hyperconjugation involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. chemeurope.com For 1-chloro-2-propanol, the stabilization arises from the interaction between the C-H bonding orbitals and the C-Cl antibonding orbital (σC-H → σ*C-Cl), which is most effective in the gauche arrangement. researchgate.netswarthmore.edu This electronic delocalization stabilizes the gauche conformer over the anti conformer, where such overlap is less favorable. chemeurope.comresearchgate.net

While intramolecular hydrogen bonding between the chlorine atom and the hydroxyl hydrogen (O-H···Cl) could potentially influence conformational preference, studies on similar 2-haloethanols suggest its role might be secondary to hyperconjugation in 1-chloro-2-propanol. researchgate.net Although the gauche conformer is preferred, calculations have indicated that hyperconjugation is the more dominant stabilizing factor over the intramolecular hydrogen bond. nih.govacs.org In some related molecules, the electrostatic nature of hydrogen bonding is considered preponderant, with the hyperconjugative contribution increasing with the size of the halogen atom. researchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have been instrumental in elucidating the conformational behavior of 1-chloro-2-propanol. nih.govresearchgate.netwisc.educore.ac.uk DFT calculations have successfully predicted the prevalence of the gauche conformer. researchgate.net NBO analysis provides a detailed picture of the electronic interactions responsible for this preference, allowing for the evaluation of competing steric, electrostatic, and hyperconjugative forces. researchgate.netdergipark.org.tr This analysis quantifies the stabilization energies associated with hyperconjugative interactions, confirming their primary role in the gauche effect observed in this molecule. researchgate.netdergipark.org.tr

Table 1: Theoretical and Spectroscopic Findings on Conformational Isomerism

| Finding | Method(s) Used | Reference(s) |

| Predominance of gauche conformer | NMR Spectroscopy, Theoretical Calculations | nih.govacs.org |

| Gauche effect attributed to hyperconjugation | Quantum Chemical Calculations, NBO Analysis | nih.govacs.orgresearchgate.net |

| Intramolecular hydrogen bonding is a minor contributor | Theoretical Calculations | nih.govacs.org |

| DFT and NBO analysis confirm electronic interactions | Quantum Chemical Calculations | researchgate.netwisc.educore.ac.uk |

Chiral Analytical Techniques

The enantiomeric purity of this compound is crucial for its application in stereoselective synthesis. Gas chromatography with chiral stationary phases is a primary technique for this determination.

Gas chromatography (GC) utilizing chiral capillary columns is a sensitive, rapid, and accurate method for separating enantiomers and determining the enantiomeric excess (ee) of chiral compounds like 1-chloro-2-propanol. gcms.czuni-muenchen.de Chiral stationary phases, often based on modified cyclodextrins, enable the separation of enantiomers by forming transient diastereomeric complexes with differing stabilities. gcms.czuni-muenchen.de

For the analysis of 1-chloro-2-propanol, cyclodextrin-based columns such as those with diacetyl derivatized β-cyclodextrins (e.g., Beta DEX™ 225) or octakis-(3-O-butyryl-2,6-di-O-pentyl-)-γ-cyclodextrin (e.g., Lipodex® E) have been employed. gcms.czoup.comresearchgate.net The separation efficiency, characterized by the separation factor (α), is dependent on the column temperature, with lower temperatures generally leading to better separation. gcms.cz In some cases, derivatization of the analyte, such as trifluoroacetylation, may be performed prior to GC analysis to improve separation and detection. oup.com

Table 2: GC Columns and Conditions for Chiral Separation of 1-Chloro-2-propanol

| Chiral Stationary Phase | Typical Conditions | Application | Reference(s) |

| ASTEK Chiraldex™ G-TA (γ-cyclodextrin, trifluoroacetyl) | Carrier Gas: He; Injector: 200 °C; Detector: 290 °C; Temp. Program: 80-180 °C at 10 °C/min | Determination of conversion and enantiomeric excess in enzymatic transesterification | mdpi.com |

| β-DEX™ | Isothermal at 40 °C | Enantiomeric separation of various racemates | gcms.cz |

| Lipodex® E (octakis-(3-O-butyryl-2,6-di-O-pentyl-)-γ-cyclodextrin) | Carrier Gas: He; Temp. Program: 70°C (5 min), then 2°C/min to 220°C | Enantioselective analysis of 1-chloro-2-propanol after trifluoroacetylation | oup.com |

High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

The separation of enantiomers is a critical step in the characterization and utilization of chiral compounds like 1-chloro-2-propanol. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for this purpose. However, the direct resolution of the enantiomers of 1-chloro-2-propanol by HPLC can be challenging.

Research has shown that direct HPLC methods on various reversed and normal phase chiral columns, such as Phenomenex Lux cellulose-1, Lux cellulose-2, Lux amylose-1, and Chiralcel OJH, ODH, and ADH, were unable to resolve the underivatized enantiomers of similar haloalcohols like 1-bromo-3-chloro-2-propanol. researchgate.net This difficulty often necessitates derivatization to enhance the interaction with the chiral stationary phase, thereby improving separation.

For derivatives of related compounds, such as phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol, successful separation has been achieved. A normal phase Chiralcel ODH column using a mobile phase of n-hexane and isopropanol (B130326) (80:20) at a flow rate of 0.5 mL/min has proven effective. researchgate.net The general strategy for chiral HPLC method development often involves screening a set of polysaccharide-based columns (e.g., Chiralcel OD-RH, Chiralpak AD-R) with various mobile phases, including hexane/alcohol mixtures and polar organic solvents, to find the optimal separation conditions. rsc.orgmdpi.com

Table 1: HPLC Conditions for Separation of a Related Derivatized Haloalcohol

| Parameter | Value |

| Compound | Phenoxy derivative of (RS)-1-bromo-3-chloro-2-propanol |

| Column | Chiralcel ODH |

| Mobile Phase | n-hexane:isopropanol (80:20) |

| Flow Rate | 0.5 mL/min |

| Detection | 254 nm |

| Temperature | 25°C |

| Data sourced from a study on derivatives of 1-bromo-3-chloro-2-propanol. researchgate.net |

Advanced Spectroscopic Methods for Mechanistic Elucidation

X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD) for Surface Reactivity

The surface reactivity of halohydrins is of significant interest, particularly in catalytic processes like epoxide formation. X-ray Photoelectron Spectroscopy (XPS) and Temperature Programmed Desorption (TPD) are powerful surface-sensitive techniques used to study the adsorption and reaction of molecules on solid surfaces.

Studies on the thermal reactions of 1-chloro-2-propanol on a Cu(100) surface have provided detailed mechanistic insights. acs.org XPS analysis reveals the competitive dissociation of the C-Cl and O-H bonds. At 265 K, both 1-chloropropan-2-oxy (ClCH₂CH(CH₃)O–) and propan-2-oxy (–CH₂CH(CH₃)O–) intermediates are formed on the surface. acs.org

TPD experiments complement the XPS data by identifying the gas-phase products desorbing from the surface as the temperature is increased. For 1-chloro-2-propanol on Cu(100), decomposition of the surface intermediates above 300 K leads to the desorption of acetone (B3395972) (CH₃C(O)CH₃) and propene (CH₃CH=CH₂), along with H₂ and CO. acs.org

Similar studies on the related compound, 1-chloro-2-methyl-2-propanol (B146346), on an oxygen-precovered Ag(110) surface, have shown that C-Cl bond scission is a key step in the formation of isobutylene (B52900) oxide. acs.org The temperature at which this bond breaks is dependent on the oxygen coverage on the silver surface. acs.org

Table 3: Key Events in the Surface Reaction of 1-Chloro-2-propanol on Cu(100)

| Temperature (K) | Observed Event | Technique |

| 265 | Competitive dissociation of C-Cl and O-H bonds | XPS |

| >300 | Decomposition of surface intermediates | TPD |

| >300 | Desorption of acetone and propene | TPD |

| Data from a study of 1-chloro-2-propanol on a Cu(100) surface. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of molecules in solution. For this compound, NMR studies have been crucial in understanding its preferred three-dimensional structure.

Theoretical and spectroscopic (NMR) analyses have shown that the conformational isomerism of 1-chloro-2-propanol is dominated by conformers where the Cl-C-C-O dihedral angle is in a gauche orientation. acs.orgacs.org This preference for the gauche conformer is observed both in the gas phase and in solution. acs.orgacs.org Analysis of the coupling constants between the diastereotopic methylene hydrogens in the NMR spectrum provides the experimental evidence for this conformational preference. acs.orgacs.org

This "gauche effect" was determined to be a result of hyperconjugation rather than an intramolecular hydrogen bond between the chlorine atom and the hydroxyl proton. acs.orgacs.org Conformations with an anti relationship between the halogen and the oxygen are much less populated. acs.org

Table 4: Predominant Conformer of 1-Chloro-2-propanol

| Feature | Description |

| Dominant Conformation | gauche (Cl-C-C-O dihedral angle) |

| Driving Force | Hyperconjugation |

| Evidence | NMR coupling constants of diastereotopic methylene hydrogens |

| Findings from theoretical and spectroscopic analyses. acs.orgacs.org |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. The vibrational spectra of 1-chloro-2-propanol have been analyzed to understand its structural features and intermolecular interactions.

The IR spectrum of 1-chloro-2-propanol shows characteristic absorption bands. A notable feature in the condensed phase is a broad and intense band around 3400 cm⁻¹, which is indicative of the O-H stretching vibration. The broadness of this peak suggests the presence of strong intermolecular hydrogen bonding. nih.gov The NIST Chemistry WebBook provides reference gas-phase IR spectra for 1-chloro-2-propanol, showing characteristic absorption patterns. nist.gov

Raman spectroscopy offers complementary information. Studies combining Raman spectroscopy with theoretical calculations have been used to investigate weak hydrogen bonding to halogens and its influence on the conformational landscape of propanols. rsc.org For the related 1,3-dichloro-2-propanol, analysis of the Raman spectra suggested the presence of multiple conformers at room temperature. nih.gov

Table 5: Characteristic Vibrational Bands for 1-Chloro-2-propanol

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |

| O-H Stretch | ~3400 | IR | Indicates intermolecular hydrogen bonding |

| Data derived from general principles and studies on related chloropropanols. nih.gov |

Biological Interactions and Biotransformation Pathways

Role as an Enzyme Substrate in Biocatalytic Systems

(R)-1-Chloro-2-propanol serves as a key intermediate in the synthesis of optically active compounds, making its enzymatic resolution and transformation a significant area of research. For instance, lipases are widely utilized for the kinetic resolution of racemic mixtures containing this compound. In one such application, (R)-1-chloro-3-(1-naphthyloxy)-2-propanol, a derivative of this compound, is prepared via enantioselective transesterification catalyzed by lipase (B570770) from Pseudomonas sp. (PSL). mdpi.comnih.gov This enzymatic process is a crucial step in the chemo-enzymatic synthesis of (S)-propranolol. mdpi.comuj.edu.pl The efficiency of this transesterification can be significantly enhanced by ultrasound irradiation, which increases both the enzyme's activity and enantioselectivity. mdpi.comnih.gov

Furthermore, studies have explored the use of whole-cell preparations containing enzymes from native sources for the stereoselective hydrolysis of acyl derivatives of 1-chloro-3-(1-naphthyloxy)-2-propanol, yielding highly optically pure (R) and (S) forms. researchgate.net The choice of enzyme and reaction conditions, such as the solvent, can strongly influence the stereoselectivity of these transformations. uj.edu.pl

Metabolism by Microorganisms

Degradation by Rhodococcus sp. Strain DTB

The bacterium Rhodococcus sp. strain DTB is capable of utilizing bis-(1-chloro-2-propyl) ether (BCPE), a priority pollutant, as its sole source of carbon and energy. oup.comnih.govsigmaaldrich.com The degradation of BCPE by this microorganism involves the formation of this compound as a key intermediate. oup.comsigmaaldrich.comnih.gov

Rhodococcus sp. strain DTB exhibits a notable stereoselectivity in its degradation of BCPE isomers. The bacterium preferentially attacks the ether bonds linked to (S)-configured carbons. oup.comnih.govoup.com This leads to an enantioselective enrichment of the (R,R)-BCPE isomer in the culture medium. nih.gov The degradation of the different stereoisomers of BCPE occurs sequentially, with a temporary lag phase observed before the degradation of the remaining (R,R)-isomer commences after the complete consumption of the (S)-configured isomers. oup.com

During the degradation of BCPE by Rhodococcus sp. strain DTB, several intermediates have been identified. Alongside 1-chloro-2-propanol (B90593), chloroacetone (B47974) is a significant metabolite. oup.comnih.govnih.gov The formation of these two compounds suggests that the initial step in the degradation pathway is the scission of the ether bond. nih.govresearchgate.net Another identified intermediate is 1′-chloro-2′-propyl-3-chloro-2-prop-1-enyl-ether (DVE). oup.comnih.gov The concentration of chloroacetone in the culture liquid has been observed to be consistently higher than that of 1-chloro-2-propanol. oup.com

The transformation of racemic 1-chloro-2-propanol by resting cells of Rhodococcus sp. strain DTB pregrown on BCPE has been studied. The data from these experiments show the formation and subsequent degradation of chloroacetone. oup.com

Below is a table summarizing the key intermediates identified during the degradation of BCPE by Rhodococcus sp. strain DTB.

| Intermediate Compound | Chemical Formula | Role in Degradation Pathway |

| This compound | C₃H₇ClO | Product of ether bond scission |

| Chloroacetone | C₃H₅ClO | Oxidation product of 1-chloro-2-propanol |

| 1′-chloro-2′-propyl-3-chloro-2-prop-1-enyl-ether (DVE) | C₆H₈Cl₂O | Intermediate formed during BCPE degradation |

The metabolic pathway of BCPE in Rhodococcus sp. strain DTB commences with the cleavage of the ether bond. oup.comnih.govnih.gov This initial step is followed by dehalogenation at a later stage. nih.govresearchgate.net Inhibition studies using methimazole (B1676384) suggest that a flavin-dependent enzyme is likely responsible for the initial ether scission. nih.govresearchgate.net Following the cleavage of the ether linkage, the resulting chlorinated C3 compounds, including this compound, undergo dehalogenation. nih.govresearchgate.net The complete biodegradation of the chlorinated ether is supported by the total release of chloride ions. nih.govresearchgate.net

Enzyme Characterization and Mechanism of Action in Biological Systems

The enzymes involved in the biotransformation of this compound and its precursors exhibit specific characteristics and mechanisms. The initial ether-cleaving enzyme system in Rhodococcus sp. strain DTB, which acts on BCPE, is believed to be a flavin-dependent monooxygenase. nih.govresearchgate.net

In the context of biocatalysis, lipases, such as Pseudomonas sp. lipase (PSL), are key enzymes for the resolution of racemic alcohols related to this compound. mdpi.com These enzymes catalyze enantioselective transesterification reactions. mdpi.com The activity and enantioselectivity of PSL can be influenced by factors such as temperature and the reaction medium. mdpi.com For example, PSL shows optimal activity in a temperature range of 45 to 60 °C. mdpi.com

Halohydrin dehalogenases are another class of enzymes relevant to the transformation of chlorinated propanols. These enzymes catalyze the conversion of halohydrins to their corresponding epoxides. nih.gov While specific studies on the direct action of halohydrin dehalogenases on this compound from Rhodococcus sp. DTB are not detailed in the provided context, their known function in other organisms highlights a potential enzymatic mechanism for the dehalogenation step.

The table below provides a summary of the enzymes involved in the biological interactions of this compound.

| Enzyme | Organism | Substrate(s) | Reaction Type |

| Flavin-dependent monooxygenase (putative) | Rhodococcus sp. strain DTB | bis-(1-chloro-2-propyl) ether (BCPE) | Ether bond scission |

| Lipase (e.g., PSL) | Pseudomonas sp. | (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Enantioselective transesterification |

| Halohydrin dehalogenase | Various bacteria | Halohydrins | Dehalogenation (epoxide formation) |

Oxidation and Reduction Pathways Facilitated by Enzymes

The biotransformation of this compound within biological systems is significantly influenced by enzymatic activities, primarily through oxidation and reduction reactions. These pathways are crucial for the metabolism and potential detoxification or bioactivation of the compound. Various microorganisms have been identified that can facilitate these transformations, often employing alcohol dehydrogenases and related enzymes.

The primary oxidative pathway for 1-chloro-2-propanol involves its conversion to the corresponding ketone, chloroacetone. oup.com This reaction is catalyzed by alcohol dehydrogenases (ADHs), a broad class of enzymes that facilitate the interconversion of alcohols and aldehydes or ketones. nih.gov For instance, research on Rhodococcus sp. strain DTB demonstrated that when the bacterium was grown on a mixture containing bis-(1-chloro-2-propyl) ether, 1-chloro-2-propanol was formed as an intermediate and subsequently oxidized to chloroacetone. oup.comresearchgate.netsigmaaldrich.com Studies with resting cells of this bacterium showed that it degrades racemic 1-chloro-2-propanol, with oxidation of both the (R) and (S) enantiomers to chloroacetone occurring at similar rates. oup.com This suggests the presence of a non-enantioselective alcohol dehydrogenase or multiple dehydrogenases capable of acting on both enantiomers. oup.com The general mechanism involves the enzyme-catalyzed removal of two hydrogen atoms from the alcohol, one from the hydroxyl group and one from the adjacent carbon, to form a carbonyl group.

Quinoproteins, a specific class of dehydrogenases that use pyrroloquinoline quinone (PQQ) as a cofactor, are also known to be involved in the oxidation of other chloroalcohols, such as 2-chloroethanol (B45725). nih.gov It is plausible that similar enzymes could be involved in the oxidation of this compound in various bacteria.